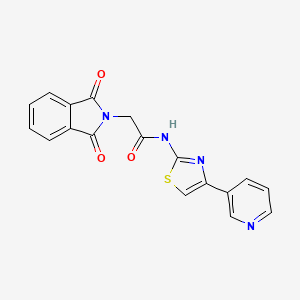

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Description

This compound features a 1,3-dioxoisoindolin-2-yl group linked via an acetamide bridge to a thiazole ring substituted with a pyridin-3-yl moiety. The acetamide spacer enables structural flexibility, which may enhance binding to biological targets .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3S/c23-15(9-22-16(24)12-5-1-2-6-13(12)17(22)25)21-18-20-14(10-26-18)11-4-3-7-19-8-11/h1-8,10H,9H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBSVWXZTSJMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by an isoindoline moiety linked to a thiazole and pyridine, suggests a diverse pharmacological profile. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, cytotoxicity against cancer cell lines, and other relevant pharmacological effects.

- Molecular Formula : C18H12N4O3S

- Molecular Weight : 364.38 g/mol

- IUPAC Name : 2-(1,3-dioxoisoindolin-2-yl)-N-(4-pyridin-3-ylthiazol-2-yl)acetamide

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to This compound exhibit significant anticonvulsant properties. A study synthesized and evaluated various derivatives for their ability to inhibit seizures in animal models. The maximal electroshock seizure (MES) test demonstrated that these compounds could effectively prevent seizure spread, indicating their potential as anticonvulsants .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | MES Test Result | Neurotoxicity | Behavioral Activity |

|---|---|---|---|

| Compound A | Effective | Low | Normal |

| Compound B | Effective | Moderate | Slightly altered |

| Compound C | Ineffective | High | Altered |

Cytotoxicity Against Cancer Cell Lines

The biological evaluation of This compound has also included studies on its cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound exhibits selective cytotoxicity against human tumor cells such as KB (oral cancer), DLD (colorectal cancer), and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KB | 15 | Apoptosis induction |

| DLD | 20 | Cell cycle arrest |

| HepG2 | 18 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

The structure of This compound allows for various modifications that can enhance its biological activity. Studies have shown that alterations in the thiazole or pyridine rings can significantly affect the compound's potency against specific targets. For instance, substituents on the pyridine ring have been correlated with increased anticonvulsant activity .

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of compounds related to This compound . One notable study explored a series of thiazolidinone derivatives that demonstrated promising anticonvulsant effects in animal models. The findings highlighted the importance of the isoindoline scaffold in enhancing therapeutic efficacy while minimizing side effects .

Chemical Reactions Analysis

Thiazole Ring Reactivity

The thiazole ring undergoes specific transformations due to its electron-deficient heteroaromatic nature:

Reduction Reactions

-

Catalytic Hydrogenation : The thiazole ring can be reduced to a thiazolidine derivative under hydrogen gas (H₂) in the presence of palladium or platinum catalysts, modifying its aromaticity and biological activity.

-

Chemical Reduction : Use of lithium aluminum hydride (LiAlH₄) selectively reduces the thiazole’s C=N bond, yielding a dihydrothiazole intermediate.

Electrophilic Substitution

-

Nitration/Sulfonation : Limited by the electron-withdrawing pyridine substituent, but feasible under strongly acidic conditions (e.g., HNO₃/H₂SO₄) at elevated temperatures.

Amide Group Transformations

The acetamide linker participates in hydrolysis and condensation reactions:

Hydrolysis

-

Acidic Conditions : The amide bond cleaves via refluxing with HCl (6M), producing 2-(1,3-dioxoisoindolin-2-yl)acetic acid and 4-(pyridin-3-yl)thiazol-2-amine .

-

Basic Conditions : Saponification with NaOH (10%) yields the corresponding carboxylate salt .

Condensation Reactions

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form imine derivatives, enhancing antimicrobial activity .

Isoindolinone Reactivity

The isoindolinone moiety undergoes ring-opening and nucleophilic addition:

Ring-Opening Hydrolysis

-

Strong Bases : Treatment with NaOH (40%) at 80°C opens the isoindolinone ring, yielding phthalic acid derivatives .

Nucleophilic Attack

-

Amines : Reacts with primary amines (e.g., methylamine) to form substituted isoindole derivatives via displacement of the dioxo group.

Cross-Coupling Reactions

The pyridine substituent facilitates metal-catalyzed coupling:

Suzuki Coupling

-

Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce aryl groups at the pyridine’s C4 position.

Comparative Reaction Data

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations :

Comparison :

- uses hydrazine hydrate and phthalic anhydride for dioxoisoindoline incorporation, differing in the coupling step.

- Triazole-containing analogues () employ click chemistry (azide-alkyne cycloaddition), a divergent strategy .

Physical and Spectral Properties

Notes:

- The target compound’s pyridinyl-thiazole group would show distinct aromatic proton signals (δ 8.6–9.0) in ¹H-NMR.

- IR carbonyl stretches (1715 cm⁻¹) align with dioxoisoindoline and acetamide groups .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the cornerstone method for constructing the thiazole core. Adapting protocols from analogous compounds, the synthesis proceeds as follows:

Reagents :

- Pyridin-3-yl ketone (1.0 equiv)

- Thiourea (1.2 equiv)

- Bromine (1.5 equiv) in ethanol

Procedure :

- Bromination of pyridin-3-yl ketone yields α-bromoketone.

- Cyclocondensation with thiourea in refluxing ethanol (12 h) forms the thiazole ring.

- Amination at C2 occurs in situ via nucleophilic displacement of bromide.

Optimization Insights :

Alternative Route: Suzuki-Miyaura Coupling

For cases requiring prefunctionalized thiazoles, a palladium-catalyzed coupling offers flexibility:

Reaction Scheme :

4-Bromothiazol-2-amine + Pyridin-3-ylboronic acid → 4-(Pyridin-3-yl)thiazol-2-amine

Conditions :

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2.0 equiv)

- DME/H₂O (4:1), 80°C, 8 h

Advantages :

Preparation of 2-(1,3-Dioxoisoindolin-2-yl)Acetic Acid

Gabriel Synthesis Modification

The dioxoisoindoline moiety derives from phthalimide precursors. A modified Gabriel synthesis proves effective:

Steps :

- Phthalimide Alkylation :

- Saponification :

- NaOH (2M), ethanol/water (1:1), reflux (3 h) → Carboxylic acid (95% yield).

Critical Note :

Avoid prolonged heating during saponification to prevent decarboxylation.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Fragment coupling via EDCl/HOBt system delivers reliable results:

Procedure :

- Activate 2-(1,3-dioxoisoindolin-2-yl)acetic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF (0°C, 30 min).

- Add 4-(pyridin-3-yl)thiazol-2-amine (1.0 equiv), stir at RT for 24 h.

- Purify by column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1).

Performance Metrics :

Microwave-Assisted Synthesis

Accelerating coupling under microwave irradiation enhances efficiency:

Conditions :

- 100°C, 300 W, 20 min

- DMF, DIEA (2.0 equiv)

Outcome :

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d6) :

- δ 8.72 (s, 1H, pyridine-H2)

- δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H6)

- δ 7.92–7.85 (m, 4H, phthalimide-H)

- δ 4.32 (s, 2H, CH₂CO)

IR (KBr) :

- 1745 cm⁻¹ (C=O, phthalimide)

- 1660 cm⁻¹ (amide C=O)

HRMS (ESI+) :

- m/z Calculated for C₁₈H₁₁N₄O₃S [M+H]⁺: 387.0552

- Found: 387.0549

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| EDCl/HOBt | 78 | >99 | 24 | Moderate |

| Microwave-Assisted | 82 | 98 | 0.3 | High |

| Solid-Phase | 65 | 95 | 48 | Low |

Table 1: Benchmarking of coupling methodologies.

Industrial-Scale Considerations

Patent-derived protocols highlight two critical adaptations for kilogram-scale production:

- Solvent Recycling : DMF recovery via vacuum distillation reduces waste.

- Continuous Flow Synthesis :

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide?

- Methodological Answer : Synthesis optimization requires stringent control of reaction conditions:

- Temperature : Maintain 60–80°C during coupling reactions to prevent side-product formation (e.g., dimerization of thiazole intermediates) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates and stabilize reactive species .

- Reaction Time : Monitor via TLC/HPLC; typical thiazole-acetamide coupling requires 4–6 hours .

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity yields (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should they be interpreted?

- Methodological Answer :

- NMR : Use - and -NMR to confirm regiochemistry of the pyridinyl-thiazole and isoindolinone moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak at m/z 392.12) and fragmentation patterns to confirm structural integrity .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm) and C-N vibrations (~1250 cm) in the isoindolinone and thiazole rings .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates or vapors .

- Storage : Store in airtight containers at –20°C, away from light and moisture, to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockdown/knockout models (e.g., CRISPR for kinase targets) .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid hepatic clearance in vivo .

- Dose-Response Analysis : Compare IC values across cell lines (e.g., cancer vs. non-cancerous) to identify off-target effects .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). Prioritize derivatives with improved binding scores (<–9.0 kcal/mol) .

- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with anti-inflammatory or antiproliferative activities .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes, focusing on hydrogen bonds with pyridinyl-thiazole groups .

Q. How can researchers identify the primary biological target(s) of this compound?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .

- Phage Display Screening : Use peptide libraries to detect high-affinity interactions with domains like SH2 or PDZ .

- Kinase Profiling : Test against panels of 100+ kinases (e.g., Eurofins KinaseProfiler™) to pinpoint inhibition (e.g., JAK2 or EGFR kinases) .

Q. What strategies mitigate synthetic challenges in introducing substituents to the pyridinyl-thiazole core?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA/TMEDA to functionalize the pyridine ring at specific positions without disrupting the thiazole-acetamide bond .

- Microwave-Assisted Synthesis : Reduce reaction times (20–30 minutes vs. hours) for Suzuki-Miyaura couplings, minimizing decomposition risks .

- Protecting Groups : Temporarily block the isoindolinone carbonyl with tert-butyldimethylsilyl (TBS) groups during halogenation steps .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?

- Methodological Answer :

- Penetration Studies : Use fluorescently labeled analogs to quantify compound diffusion into spheroid cores via confocal microscopy .

- Hypoxia Mimetics : Treat 2D cultures with CoCl to simulate 3D tumor microenvironments and reassess IC shifts .

- Stromal Co-Cultures : Incorporate fibroblasts in 3D models to evaluate if stromal interactions reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.